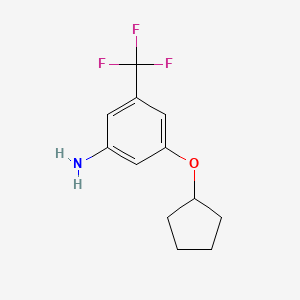
3-((2s)Pyrrolidin-2-yl)-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2S)Pyrrolidin-2-yl)-5-methylpyridine is a chemical compound that features a pyrrolidine ring attached to a methylpyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S)Pyrrolidin-2-yl)-5-methylpyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The process includes several steps such as esterification, reduction, and cyclization to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-((2S)Pyrrolidin-2-yl)-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
3-((2S)Pyrrolidin-2-yl)-5-methylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry
Mecanismo De Acción
The mechanism of action of 3-((2S)Pyrrolidin-2-yl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Nornicotine: A metabolite of nicotine with a similar pyrrolidine structure.
Proline Derivatives: Compounds with a pyrrolidine ring attached to different functional groups
Uniqueness
3-((2S)Pyrrolidin-2-yl)-5-methylpyridine is unique due to its combination of a pyrrolidine ring and a methylpyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes.
Propiedades
Número CAS |
1073556-07-6 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
3-methyl-5-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7,10,12H,2-4H2,1H3/t10-/m0/s1 |
Clave InChI |
ROFRZRRVJWMLMU-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC(=CN=C1)[C@@H]2CCCN2 |
SMILES canónico |
CC1=CC(=CN=C1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


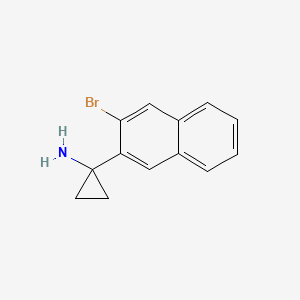
![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
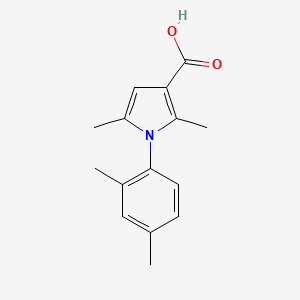
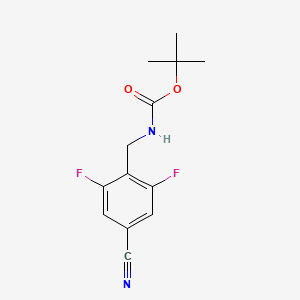

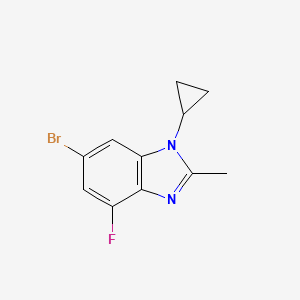
![Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12086606.png)
![3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)
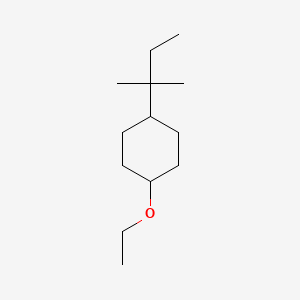
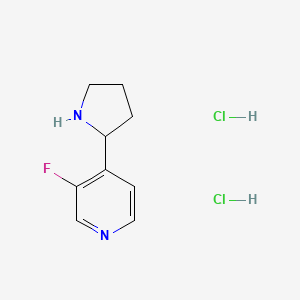
![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)
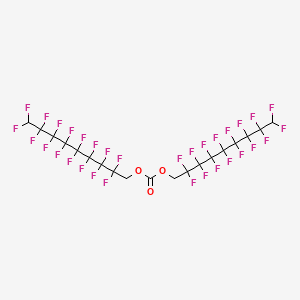
![Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12086618.png)
